(10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
(10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol is a complex organic compound characterized by its unique structural features, including multiple deuterium atoms and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require specialized equipment and techniques to handle deuterated reagents and ensure the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions: (10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of deuterium atoms, which can affect reaction kinetics and mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated ketones or aldehydes, while reduction reactions can produce deuterated alcohols .
Scientific Research Applications
(10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics. In biology and medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways . Additionally, this compound is used in industrial applications, such as the development of deuterated drugs and materials with enhanced stability and performance .
Mechanism of Action
The mechanism of action of (10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and selectivity, leading to unique biological effects. These interactions may involve the modulation of enzyme activity, receptor binding, or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (10R,13S,17R)-2,2,4,6,6,10,16,16-octadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol include other deuterated steroids and cyclopenta[a]phenanthrene derivatives. These compounds share structural similarities but may differ in the number and position of deuterium atoms or other substituents .
Uniqueness: The incorporation of deuterium atoms can enhance the compound’s stability, alter its pharmacokinetic properties, and provide valuable insights into reaction mechanisms and biological interactions .
Properties
Molecular Formula |
C21H21NO2D8 |
---|---|
Molecular Weight |
335.52 |
Appearance |
Purity:99% HPLC; 99 atom % DWhite solid |
Synonyms |
17-Desacetyl Norgestimate-2,2,4,6,6,10,16,16-D8, 17-Desacetyl Norgestimate-D8, (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d8 Oxime; 17-Deacetylnorgestimate-d8; 18-Methylnorethindrone-d8 Oxime; BRN 4202099-d8; D-Norgestrel-d8 3-Oxime; Levonorgestrel-d8 3-Oxime; RWJ 10553-d8; Norelgestromin-d8 |
Origin of Product |
United States |
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